molecular formula C21H23N3O4S2 B3004991 Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 1252863-91-4

Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B3004991
CAS RN: 1252863-91-4
M. Wt: 445.55
InChI Key: CDVNRBMLWSJIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate," is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as thieno[3,2-d]pyrimidin-2-yl and benzoate groups, have been synthesized and characterized for various applications, including antiulcer, antifungal, and anti-allergy activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including cyclocondensation and cyclization under basic or acidic conditions. For instance, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates were synthesized via cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with thiourea derivatives . Similarly, the synthesis of ethyl 2-benzoylthioureidothiophen-3-carboxylates involved treatment with concentrated sulfuric acid or polyphosphoric acid/ethanol to yield 2-aminothieno[2,3-d][1,3]thiazin-4-ones .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods. Theoretical calculations using methods such as Hartree Fock and Density Functional Theory have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of related compounds often involves interactions with biological targets. For example, a compound with a benzimidazol-2-yl group exhibited H+/K(+)-ATPase inhibitory activity and provided mucosal protection against gastric lesions . Another compound with a pyridyloxy group acted as an anti-juvenile hormone agent, inducing symptoms of hormone deficiency in insect larvae .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and have implications for their biological activity. The presence of specific functional groups, such as the ethoxycarbonyl group, has been shown to be critical for biological activity . The electronic properties, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), are also important as they can influence the reactivity and interaction of the compounds with biological targets .

properties

IUPAC Name

ethyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-5-11-24-19(26)18-16(10-12-29-18)23-21(24)30-13-17(25)22-15-9-7-6-8-14(15)20(27)28-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNRBMLWSJIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.